molecular formula C17H22N2O3S B2557997 1-(furan-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 2034342-99-7

1-(furan-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2557997
CAS RN: 2034342-99-7
M. Wt: 334.43
InChI Key: NKELXAKAWFMIQG-UHFFFAOYSA-N
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Description

1-(furan-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Pharmaceutical Research

This compound’s structure, featuring furan and thiophene rings, indicates potential pharmacological activity. Furan derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The thiophene moiety is similarly valued in drug design for its analgesic and anti-inflammatory effects. The urea linkage in the compound could be explored for enzyme inhibition properties, potentially leading to the development of new medications.

Flavor and Fragrance Industry

Furan derivatives are often used in the flavor and fragrance industry due to their pleasant aromas. This compound could be evaluated for its organoleptic properties and potential use as a flavoring agent or in fragrance formulations .

properties

IUPAC Name

1-(furan-3-ylmethyl)-3-(oxan-4-yl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-17(18-15-5-9-21-10-6-15)19(12-14-4-8-22-13-14)7-3-16-2-1-11-23-16/h1-2,4,8,11,13,15H,3,5-7,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKELXAKAWFMIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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